![molecular formula C11H20N2O4 B1592130 tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 820971-67-3](/img/structure/B1592130.png)
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS: 820971-67-3) is an azetidine derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.291 g/mol. The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group at position 1 and a methoxy(methyl)carbamoyl group at position 2. Its synthesis typically yields a pale yellow oil, as reported in NMR studies (δ 1.43 ppm for tert-butyl protons and δ 3.21 ppm for methoxy groups) . The compound is commercially available with a purity of ≥98% and is widely used as an organic building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCWHOFDACENQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612184 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820971-67-3 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The primary synthetic route to tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves the amidation of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride or related derivatives. The key step is the formation of the methoxy(methyl)carbamoyl moiety on the azetidine ring nitrogen, achieved via peptide coupling reagents under mild conditions.
Preparation Methods and Reaction Conditions
Multiple preparation protocols have been reported, differing mainly in coupling reagents, solvents, bases, temperature, and reaction times. The following summarizes the main methods with yields and conditions.
Detailed Experimental Example (Method 1)
- Starting Materials: Azetidine-1,3-dicarboxylic acid mono-tert-butyl ester (3.5 g, 17 mmol), N,O-dimethylhydroxylamine hydrochloride (3.4 g, 34 mmol).
- Reagents: HATU (13.4 g, 34.6 mmol), triethylamine (9.6 mL, 69 mmol).
- Solvents: DMF (50 mL), DCM (125 mL).
- Procedure: The acid ester was dissolved in DMF, followed by addition of N,O-dimethylhydroxylamine hydrochloride, triethylamine, HATU, and DCM. The mixture was stirred at 20 °C for 16 hours. The reaction mixture was then treated with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers were dried over sodium sulfate and concentrated. Purification by reverse-phase HPLC under basic conditions afforded the product in 83% yield.
- Characterization: Mass spectrometry showed the expected molecular ion at m/z 189.1 [M+H]+.
Alternative Coupling Reagents and Bases
- EDCI/HOBt is a widely used carbodiimide-based coupling system that activates the carboxylic acid for nucleophilic attack by the hydroxylamine derivative.
- Triethylamine and DIPEA serve as bases to neutralize the acid generated during coupling and facilitate the reaction.
- Use of HATU, a uronium-type coupling reagent, often results in higher yields and cleaner reactions.
- The choice of solvent (DMF, DCM, THF) depends on reagent solubility and desired reaction kinetics.
Workup and Purification
- Typical workup involves quenching with saturated sodium bicarbonate or ammonium chloride solutions to neutralize acids and remove coupling byproducts.
- Extraction with ethyl acetate or diethyl ether separates the organic product.
- Drying agents such as sodium sulfate remove residual water.
- Purification is commonly achieved by reverse-phase high-performance liquid chromatography (RP HPLC) or silica gel column chromatography.
Additional Synthetic Transformations Involving the Compound
The prepared this compound serves as a key intermediate for further functionalization, such as:
- Reaction with organolithium or Grignard reagents to introduce aryl or alkyl substituents at the azetidine ring.
- Subsequent deprotection or derivatization steps to access diverse azetidine derivatives with potential pharmaceutical applications.
Summary Table of Key Preparation Methods
Entry | Coupling System | Solvent(s) | Base(s) | Temp (°C) | Time (h) | Yield (%) | Purification |
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1 | HATU + Triethylamine | DMF + DCM | Triethylamine | 20 | 16 | 83 | RP HPLC |
2 | EDCI + HOBt + Triethylamine | DMF | Triethylamine | 25 | 16 | 72 | Extraction + drying |
3 | EDCI + HOBt + DIPEA | DCM | DIPEA | 0 to 20 | 6 | Not stated | Extraction + drying |
4 | CDI + N,O-dimethylhydroxylamine + Triethylamine | THF + Acetonitrile | Triethylamine | RT | 15 | Not stated | Extraction + drying |
Research Findings and Observations
- The use of HATU generally provides higher yields and cleaner conversions compared to carbodiimide systems such as EDCI/HOBt.
- Reaction temperatures around room temperature (20–25 °C) with extended reaction times (6–16 h) are optimal for complete amidation.
- The presence of a base like triethylamine or DIPEA is critical to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to drive the reaction forward.
- Solvent choice impacts solubility and reaction rate; DMF and DCM are commonly employed for their compatibility with coupling reagents.
- Purification by RP HPLC ensures high purity, essential for subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The methoxy(methyl)carbamoyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Piperidine Analogs
(±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7)
Azetidine Derivatives with Halogen Substituents
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)
- Molecular Formula: C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- Key Differences: Substitution of the carbamoyl group with a 2-bromoethyl chain. Higher molecular weight due to bromine. Enhanced electrophilicity, making it reactive in nucleophilic substitutions.
Fluorinated Azetidines
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
- Molecular Formula : C₉H₁₇FN₂O₂
- Molecular Weight : 204.25 g/mol
- Key Differences: Fluorine atom at position 3 increases electronegativity and metabolic stability. Aminomethyl group enhances nucleophilicity, enabling conjugation reactions.
Azetidines with Amino and Hydroxyl Substituents
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7)
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- Key Differences: Amino and hydroxymethyl groups at position 3 facilitate hydrogen bonding, improving solubility in polar solvents. Reduced steric hindrance compared to the methoxy(methyl)carbamoyl group. Potential use in peptide-mimetic drug design .
Sulfonyloxy-Substituted Azetidines
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS: 141699-58-3)
- Molecular Formula: C₉H₁₇NO₅S
- Molecular Weight : 251.30 g/mol
- Key Differences :
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-Withdrawing Groups (e.g., bromine, fluorine) enhance electrophilicity and alter pharmacokinetic properties . Hydrogen-Bonding Groups (e.g., amino, hydroxyl) improve solubility but may reduce membrane permeability .
Synthetic Utility : The target compound’s carbamoyl group is less reactive in substitutions compared to sulfonyloxy or bromoethyl analogs, making it more suitable for stable intermediates .
Biological Activity
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS No. 820971-67-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its molecular structure, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl group that enhances its lipophilicity.
The biological activity of this compound can be attributed to its structural components that interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : There is emerging evidence that derivatives of azetidine compounds exhibit antimicrobial properties. The specific activity of this compound against bacterial strains needs further exploration through in vitro assays.
Biological Activity Data
A summary of relevant biological activities reported for similar azetidine derivatives is presented below:
Case Studies
- Antimicrobial Screening : A study evaluated various azetidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced activity, suggesting a similar potential for this compound .
- Enzyme Inhibition Assays : Research has shown that compounds with carbamoyl groups can inhibit specific proteases, which are crucial in many disease processes. Further investigation into the inhibition profile of this compound could reveal its therapeutic potential against diseases involving protease dysregulation .
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis protocols for tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate?
- The synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include:
- Step 1 : Introduction of the tert-butyl ester via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Functionalization of the azetidine ring with methoxy(methyl)carbamoyl groups using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous solvents .
- Critical parameters: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can spectroscopic methods validate the structure and purity of this compound?
- NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), tert-butyl group (δ 1.4 ppm, singlet), and carbamoyl moiety (δ 2.8–3.2 ppm for N-CH₃) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of tert-butyl ester) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion (m/z 244.29 for [M+H]⁺) .
- HPLC : Purity >95% confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during synthesis?
- Key Variables :
- Catalyst Choice : Substituting EDCI with DCC may improve carbamoyl coupling efficiency but requires rigorous by-product removal .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may necessitate lower temperatures to avoid side reactions (e.g., azetidine ring opening) .
- Purification : Gradient elution in chromatography or recrystallization (e.g., EtOAc/hexane) can address variability in yields due to by-products .
Q. What experimental designs are recommended to study interactions with biological targets?
- In Vitro Assays :
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to track permeability in cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Studies :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 3ERT for estrogen receptors) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. What strategies enable efficient derivatization of this compound for structure-activity relationship (SAR) studies?
- Functional Group Manipulation :
- Azetidine Ring Modifications : React with electrophiles (e.g., alkyl halides) under basic conditions to introduce substituents at the 3-position .
- Carbamoyl Group Replacement : Hydrolyze the methoxy(methyl)carbamoyl group (HCl/MeOH, reflux) to generate a free amine for re-functionalization .
- Protecting Group Strategies : Use TBS or Boc groups to temporarily shield reactive sites during multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.